molecular formula C9H17NO4S B13342880 (R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate

(R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate

Cat. No.: B13342880
M. Wt: 235.30 g/mol
InChI Key: YZJQOAPZJWFRFK-QMMMGPOBSA-N
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Description

N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is a metabolite of certain volatile organic compounds (VOCs) and is often used as a biomarker for exposure to these compounds. It is a derivative of l-cysteine, an amino acid, and is formed through the acetylation of the thiol group and the addition of a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine typically involves the reaction of l-cysteine with 3-hydroxypropyl-1-methyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of l-cysteine attacks the halide, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various acyl derivatives.

Scientific Research Applications

N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine has several scientific research applications:

    Chemistry: Used as a standard for analytical methods to detect and quantify VOC exposure.

    Biology: Serves as a biomarker for studying the effects of VOC exposure on biological systems.

    Medicine: Investigated for its potential role in diagnosing and monitoring diseases related to VOC exposure.

    Industry: Used in environmental monitoring to assess air quality and exposure to harmful VOCs.

Mechanism of Action

The mechanism by which N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine exerts its effects involves its role as a biomarker for VOC exposure. Upon exposure to VOCs, the body metabolizes these compounds, and N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is formed as a metabolite. This compound can then be detected in biological samples, providing information about the level and duration of exposure. The molecular targets and pathways involved include the enzymes responsible for the metabolism of VOCs and the subsequent formation of N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-S-(2-hydroxy-3-butenyl)-l-cysteine
  • N-acetyl-S-(benzyl)-l-cysteine
  • N-acetyl-S-(2-carboxyethyl)-l-cysteine

Uniqueness

N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is unique due to its specific structure, which includes a hydroxypropyl group and a methyl group. This structure allows it to serve as a specific biomarker for certain VOCs, distinguishing it from other similar compounds that may be biomarkers for different VOCs or other environmental contaminants.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoate

InChI

InChI=1S/C9H17NO4S/c1-7(12)10-8(9(13)14-2)6-15-5-3-4-11/h8,11H,3-6H2,1-2H3,(H,10,12)/t8-/m0/s1

InChI Key

YZJQOAPZJWFRFK-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCCO)C(=O)OC

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)OC

Origin of Product

United States

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